(R)-4-amino-4-phenylbutan-1-ol hydrochloride
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Overview
Description
®-4-amino-4-phenylbutan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a white crystalline powder that is soluble in water and commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of 4-phenyl-2-butanone followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutan-1-ol hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including the use of catalysts to enhance reaction rates and yield.
Chemical Reactions Analysis
Types of Reactions
®-4-amino-4-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, secondary amines, and substituted phenylbutanols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-amino-4-phenylbutan-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also employed in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its chiral nature. It serves as a model compound in stereochemistry studies.
Medicine
In medicine, ®-4-amino-4-phenylbutan-1-ol hydrochloride is investigated for its potential therapeutic effects. It is used in the development of drugs targeting neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound is used in the production of fine chemicals and as a precursor for various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of the compound, which has different biological activities and properties.
4-phenylbutan-1-ol: A structurally similar compound lacking the amino group.
4-amino-4-phenylbutanoic acid: Another related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
®-4-amino-4-phenylbutan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C10H16ClNO |
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Molecular Weight |
201.69 g/mol |
IUPAC Name |
(4R)-4-amino-4-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m1./s1 |
InChI Key |
GRDXYWYYIPOBAD-HNCPQSOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCO)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)N.Cl |
Origin of Product |
United States |
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